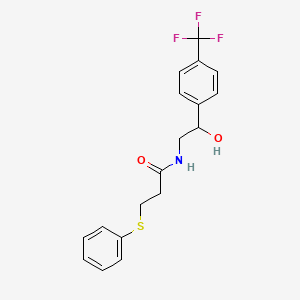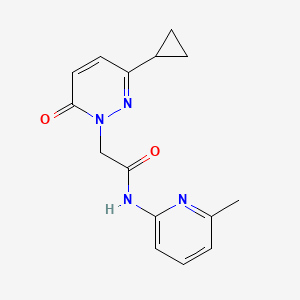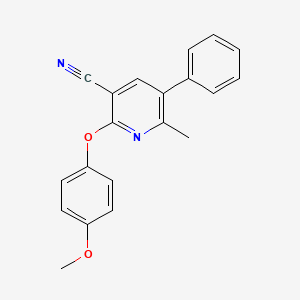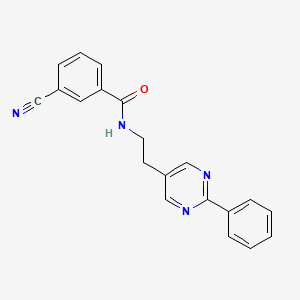
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C18H18F3NO2S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Research Applications:
Chemical Reactivity and Synthesis:
Research involving compounds with similar structural features often focuses on their reactivity and potential for synthesis of new molecules. For example, studies on N-Ethyl-5-phenylisoxazolium-3′-sulfonate demonstrate its use as a reagent for nucleophilic side chains of proteins, highlighting the chemical versatility and potential applications in synthetic chemistry for probing or modifying biological molecules (Kathryn. Llamas et al., 1986).
Pharmacokinetics and Drug Development:
The pharmacokinetics and metabolism of structurally complex compounds, including their potential as therapeutic agents, are a significant area of study. For instance, research on the pharmacokinetics and metabolism of selective androgen receptor modulators in rats can provide insights into designing compounds with favorable absorption, distribution, metabolism, and excretion (ADME) properties for potential drug development (Di Wu et al., 2006).
Antidiabetic and Antihyperglycemic Agents:
Compounds with specific functional groups may exhibit biological activity, such as antidiabetic effects. Research on (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones has shown potent antihyperglycemic activity in animal models, suggesting potential applications of structurally related compounds in treating diabetes and related metabolic disorders (K. Kees et al., 1996).
Novel Insecticides:
The development of novel insecticides based on unique chemical structures, such as Flubendiamide, demonstrates the potential for compounds with specific functionalities to serve as leads in creating safer and more effective pest control agents. Flubendiamide's unique mode of action and safety profile make it an essential tool in integrated pest management programs (Masanori Tohnishi et al., 2005).
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2S/c19-18(20,21)14-8-6-13(7-9-14)16(23)12-22-17(24)10-11-25-15-4-2-1-3-5-15/h1-9,16,23H,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMUGXUEEPCQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2756486.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide](/img/structure/B2756487.png)



![Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one](/img/structure/B2756496.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2756497.png)
![4-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2756498.png)
![2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide](/img/structure/B2756499.png)


![1'-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine](/img/structure/B2756503.png)
